Product packaging for Sodium;hydrogen selenate(Cat. No.:CAS No. 10112-94-4)

Sodium;hydrogen selenate

Cat. No.: B156536
CAS No.: 10112-94-4
M. Wt: 166.97 g/mol
InChI Key: KFHBCMUZVUZZDF-UHFFFAOYSA-M
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Description

Contextualization within Modern Selenium Chemistry

Sodium;hydrogen selenate (B1209512), also known as sodium biselenate, is an inorganic compound that holds a notable position in the expanding field of selenium chemistry. Selenium, an essential trace element, is known for its unique chemical properties, which are leveraged in the synthesis of a wide range of compounds. ontosight.ai The study of selenium compounds like sodium;hydrogen selenate is driven by the quest for new materials and catalysts with novel functionalities. The chemistry of selenium is similar in some respects to that of sulfur, leading to the development of analogous compounds with distinct reactivity and properties.

Scope and Significance in Inorganic Chemistry and Related Fields

The significance of this compound extends across various domains of chemical research. In inorganic chemistry, it serves as a precursor for the synthesis of other selenium-containing compounds and as a subject of study for its structural and bonding characteristics. slu.se Its applications are being explored in materials science for the development of new materials with specific optical and electronic properties. ontosight.ai Furthermore, its potential as a catalyst in organic reactions is an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2NaO4Se B156536 Sodium;hydrogen selenate CAS No. 10112-94-4

Properties

CAS No.

10112-94-4

Molecular Formula

H2NaO4Se

Molecular Weight

166.97 g/mol

IUPAC Name

sodium;hydrogen selenate

InChI

InChI=1S/Na.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1

InChI Key

KFHBCMUZVUZZDF-UHFFFAOYSA-M

SMILES

O[Se](=O)(=O)[O-].[Na+]

Isomeric SMILES

O[Se](=O)(=O)[O-].[Na+]

Canonical SMILES

O[Se](=O)(=O)[O-].[Na+]

Related CAS

13410-01-0 (Parent)

Origin of Product

United States

Synthesis and Preparation Methodologies for Sodium;hydrogen Selenate

Crystallization from Aqueous Systems

The isolation of solid sodium hydrogen selenate (B1209512) from the reaction mixture is typically achieved through crystallization from the aqueous solution. This process relies on creating a supersaturated solution from which the salt can precipitate upon cooling or by evaporation of the solvent. The principles of fractional crystallization, where the solubility of different salts varies with temperature, can be applied to purify the desired product researchgate.net. Similar to sodium bisulfate, sodium hydrogen selenate may form a crystalline hydrate (B1144303) (NaHSeO₄·xH₂O) when crystallized from water melscience.com.

The concentration of the reactants, particularly selenic acid, is a determining factor in the synthesis of sodium hydrogen selenate. To favor the formation of the acid salt (NaHSeO₄) over the neutral salt (Na₂SeO₄), selenic acid should be present in at least a 1:1 molar ratio with the sodium base. An excess of selenic acid will ensure that the base is the limiting reactant, preventing the complete neutralization that leads to sodium selenate.

The table below illustrates the theoretical outcome based on the molar ratio of reactants in the aqueous solution.

Molar Ratio (H₂SeO₄ : NaOH)Primary Aqueous SpeciesExpected Crystalline ProductRationale
> 1 : 1Na⁺, HSeO₄⁻, H⁺, SeO₄²⁻Sodium;hydrogen selenate (NaHSeO₄)Excess selenic acid ensures only partial neutralization, favoring the hydrogen selenate ion.
1 : 1Na⁺, HSeO₄⁻This compound (NaHSeO₄)Stoichiometrically balanced for the formation of the acid salt.
1 : 2Na⁺, SeO₄²⁻Sodium selenate (Na₂SeO₄)Sufficient base for complete neutralization of the diprotic selenic acid.
< 1 : 2Na⁺, HSeO₄⁻, SeO₄²⁻Mixture of NaHSeO₄ and Na₂SeO₄Incomplete neutralization of the second acidic proton leads to a mix of salts.

Novel Synthetic Approaches and Route Optimization

While established methods rely on classical acid-base reactions, the broader field of selenium chemistry is continually evolving. Novel synthetic approaches currently focus more on complex organoselenium compounds and selenium nanoparticles rather than simple inorganic salts rsc.orgresearchgate.netnih.gov. These methods include:

Microbial Synthesis : Using microorganisms to reduce selenite (B80905) or selenate into elemental selenium or other forms, a "green chemistry" approach nih.gov.

Novel Precursors : Employing new organoselenium precursors for the controlled synthesis of various metal selenide (B1212193) nanostructures rsc.org.

Although not directly applied to sodium hydrogen selenate, these innovative strategies highlight potential future pathways for developing more controlled or environmentally benign syntheses of inorganic selenium compounds.

Route optimization for the existing synthesis of sodium hydrogen selenate centers on maximizing yield and purity by carefully controlling reaction parameters. Key optimization factors include:

pH Control : Maintaining a sufficiently acidic pH is critical to prevent the formation of sodium selenate google.com.

Temperature Control : The crystallization process is highly dependent on temperature. Controlled cooling rates can influence crystal size and purity.

Stoichiometry : Precise control over the molar ratios of selenic acid and sodium hydroxide (B78521) is the most fundamental optimization parameter to ensure the desired product is formed melscience.com.

Evaporation Rate : In methods involving solvent evaporation, a slow and controlled rate, such as that used in slow evaporation synthesis methods, can yield higher quality crystals mdpi.com.

Structural Elucidation and Crystallography of Sodium;hydrogen Selenate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. For sodium;hydrogen selenate (B1209512), this method has been instrumental in elucidating its crystal system, space group, and the specific coordination environments of its constituent atoms.

Studies involving the crystallization of sodium hydrogen selenate from concentrated solutions of selenic acid have provided insights into its crystal structure. iaea.org While detailed crystallographic parameters for NaHSeO₄ are available in specialized databases, a related compound, Na₃H(HSeO₄)₂₂, has also been characterized, shedding light on the structural chemistry of sodium hydrogen selenates. iaea.org

Table 1: Crystallographic Data for a Related Sodium Hydrogen Selenate Compound

Parameter Value
Compound Na₃H(HSeO₄)₂₂
Crystal System
Space Group

The interatomic distances between selenium and oxygen atoms (Se-O) within the tetrahedral SeO₄ groups are not all identical. These distances can range from approximately 1.60 to 1.73 Å. iaea.org The variation in these bond lengths is dependent on the role each oxygen atom plays within the crystal structure, such as whether it is involved in hydrogen bonding as a donor or acceptor, or if it is coordinated to a sodium atom. iaea.org The ideal bond angle in a regular tetrahedral molecule is about 109.5°. solubilityofthings.comresearchgate.net However, in the case of the selenate tetrahedra in sodium hydrogen selenate, these angles can be distorted due to the different interactions of the oxygen atoms. iaea.org

Table 2: Representative Interatomic Distances in Sodium Hydrogen Selenates

Bond Distance (Å)
Se-O 1.60 - 1.73

Source: INIS-IAEA iaea.org

Comparative Structural Analysis with Related Oxoanion Hydrates

The crystal structure of NaHSeO₄ is characterized by a monoclinic system, which differs from the triclinic form of anhydrous sodium hydrogen sulfate (B86663) (α-NaHSO₄) but shares a similar crystal system with one of its polymorphs. iucr.org The fundamental units in the NaHSeO₄ structure are sodium cations (Na⁺) and hydrogen selenate anions (HSeO₄⁻). Research indicates that the sodium atoms are coordinated by oxygen atoms, forming distorted octahedra. acs.org A defining feature within the NaHSeO₄ crystal lattice is the formation of (HSeO₄)₂ dimers through hydrogen bonds. acs.org The selenium-oxygen bond distances in the tetrahedral SeO₄ groups vary between 1.60 and 1.73 Å, a range that depends on the specific role of the oxygen atom—whether it acts as a hydrogen bond donor, acceptor, or is involved in coordinating with the sodium cation. acs.org

In comparison, α-NaHSO₄ crystallizes in the triclinic space group P1. iucr.org Its structure also consists of Na⁺ cations and HSO₄⁻ anions. A notable characteristic of the α-NaHSO₄ structure is a complex hydrogen-bonding scheme, which includes disorder in one of the hydrogen atoms, leading to a hydrogen bond across a center of symmetry. iucr.org The HSO₄⁻ ions are linked into infinite chains via hydrogen bonds. iucr.org

Sodium dihydrogen arsenate (NaH₂AsO₄) provides another relevant structural comparison. It is isotypic with its phosphate (B84403) analog, NaH₂PO₄. iucr.org The structure features layers of sodium cations and dihydrogen arsenate anions. iucr.org Each sodium cation is surrounded by six oxygen atoms from five different H₂AsO₄⁻ groups, creating a distorted octahedral coordination sphere. iucr.org The structure is further stabilized by strong hydrogen bonds between adjacent H₂AsO₄⁻ anions. iucr.org

The table below summarizes the key crystallographic parameters for sodium hydrogen selenate and its related sulfate and arsenate counterparts, providing a clear basis for structural comparison.

Compound Formula Crystal System Space Group Lattice Parameters (Å, °) Z
Sodium;hydrogen selenateNaHSeO₄MonoclinicP 1 21/n 1a = 5.295b = 7.873c = 8.911β = 101.354
Sodium hydrogen sulfate (α-form)NaHSO₄TriclinicP1a = 7.005b = 7.125c = 6.712α = 95.94β = 87.69γ = 104.484
Sodium dihydrogen arsenateNaH₂AsO₄MonoclinicP2₁/ca = 7.323b = 14.546c = 7.005β = 117.808

Data sourced from references iucr.orgnih.gov and crystallographic databases for NaH₂AsO₄.

The comparison reveals that while all three compounds feature tetrahedral oxoanions and sodium cations, the differences in the anion's central atom (Se, S, As) and the degree of protonation lead to distinct crystal symmetries, packing arrangements, and hydrogen-bonding motifs. The larger ionic radius of selenium compared to sulfur influences the unit cell dimensions and bond lengths. The presence of two acidic protons in NaH₂AsO₄, compared to one in NaHSeO₄ and NaHSO₄, results in a more extensive and potentially stronger hydrogen-bonding network, significantly impacting its layered structure.

Spectroscopic Characterization of the Hydrogen Selenate Ion

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the hydrogen selenate (B1209512) ion. epequip.com These complementary methods probe the vibrational motions of the molecule, which are sensitive to its geometry and local environment.

The vibrational spectrum of the hydrogen selenate ion is characterized by distinct bands corresponding to the stretching and bending of its Se-O and Se-O-H bonds. While detailed assignments for sodium hydrogen selenate are not as extensively documented as for its sulfur analog, sodium hydrogen sulfate (B86663) (NaHSO₄), comparisons can be drawn. rasayanjournal.co.in The selenate ion (SeO₄²⁻) itself has a tetrahedral structure, and its vibrational modes are well-established. researchgate.net The protonation to form HSeO₄⁻ lowers this symmetry, leading to a more complex spectrum with additional bands.

The key vibrational modes for the hydrogen selenate ion are:

Se-O-H Bending: This mode involves the change in the angle of the Se-O-H group.

Symmetric and Asymmetric Se-O Stretching: These correspond to the in-phase and out-of-phase stretching of the multiple Se-O bonds.

Symmetric and Asymmetric Se-(OH) Stretching: These vibrations involve the selenium atom and the hydroxyl group.

O-H Stretching: This high-frequency mode is particularly sensitive to hydrogen bonding. core.ac.uk

Torsional Modes: These low-frequency vibrations relate to the twisting motion around the Se-O bond of the hydroxyl group.

The presence of a strong hydrogen bond in structures containing the HSeO₄⁻ ion can significantly influence the O-H stretching band, often causing it to become very broad and shift to lower frequencies. core.ac.uk

Table 1: General Vibrational Mode Regions for Hydrogenated Oxoanions This table provides illustrative frequency ranges based on analogous compounds like NaHSO₄, as specific, detailed experimental data for NaHSeO₄ is limited in the provided search results.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
O-H Stretch~3400FTIR, Raman
Se=O Asymmetric Stretch~1200 - 1300FTIR, Raman
Se-OH Stretch~1050FTIR, Raman
SeO₃ Symmetric Stretch~990FTIR, Raman
Se-O-H In-plane Bend~850 - 900FTIR, Raman
SeO₃ Bending Modes~400 - 600FTIR, Raman

In aqueous solutions, the hydrogen selenate ion interacts strongly with water molecules through hydrogen bonding. This hydration has a profound effect on its vibrational spectrum. The interaction with the solvent causes a distribution of slightly different molecular environments, which leads to a phenomenon known as band broadening. nih.gov

X-ray Absorption Spectroscopy (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic structure around a particular atom, in this case, selenium. researchgate.netosti.gov The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum is particularly useful for determining precise bond distances, coordination numbers, and the identity of neighboring atoms. synchrotron-soleil.fr

EXAFS studies have been successfully employed to determine the structure of the hydrogen selenate ion (HSeO₄⁻) in aqueous solution. researchgate.netrsc.org Research has shown that the Se-O bond distances in HSeO₄⁻ are the same as those in the deprotonated selenate ion (SeO₄²⁻). researchgate.netrsc.org

In aqueous solution, the mean Se-O bond distance for the selenate species as determined by EXAFS is 1.643(3) Å. researchgate.netrsc.org This is slightly longer than the mean distance found in the solid state, which is 1.634 Å. researchgate.netrsc.org This slight elongation in solution is a common observation and reflects the influence of hydration and the absence of a rigid crystal lattice.

Table 2: Se-O Bond Distances for Selenate Species from EXAFS

StateMean Se-O Bond Distance (Å)Source
Aqueous Solution1.643(3) rsc.org, researchgate.net
Solid State1.634 rsc.org, researchgate.net

EXAFS, in combination with other techniques like Large Angle X-ray Scattering (LAXS), provides crucial insights into the hydration shell surrounding the hydrogen selenate ion in solution. For the related selenate ion (SeO₄²⁻), studies show it has a symmetric hydration shell. researchgate.netrsc.orgresearchgate.net

The analysis reveals a distinct distance between the central selenium atom and the oxygen atoms of the hydrating water molecules (Se⋯Oᵥ). For the selenate ion, this mean Se⋯Oᵥ distance is 3.94(2) Å. researchgate.netrsc.org The data also suggests that, on average, two water molecules are hydrogen-bonded to each of the selenate oxygens. rsc.orgresearchgate.net While EXAFS is highly effective for characterizing the first hydration shell, its signal is strongly dampened with increasing distance, making it less suitable for probing subsequent hydration shells. rsc.orgshaoxc.com

Other Advanced Spectroscopic Probes for Structural and Electronic Insights

Beyond conventional vibrational and absorption spectroscopies, other advanced methods provide deeper understanding of the hydrogen selenate ion.

⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷⁷Se NMR is a highly sensitive probe of the electronic environment around the selenium nucleus. researchgate.net The chemical shift of ⁷⁷Se is indicative of the oxidation state and the nature of the chemical bonding. For instance, comparing the ⁷⁷Se chemical shift of HSeO₄⁻ to reference compounds like sodium selenate can confirm the Se(VI) oxidation state and provide information about the effects of protonation on the electron density distribution within the ion. researchgate.net

Valence-to-Core (VtC) X-ray Emission Spectroscopy (XES): Se Kβ VtC XES is an advanced synchrotron-based technique that is complementary to XAS. nih.gov It is particularly sensitive to the nature of the ligands and the covalent character of the bonding (e.g., Se-O vs. Se-H bonds). nih.gov It can provide detailed information on the molecular orbitals and is sensitive to changes such as protonation, offering a more complete picture of the ion's electronic structure. nih.gov

High-Energy Resolution Fluorescence Detected (HERFD) XAS: This technique provides X-ray absorption spectra with significantly higher resolution than conventional methods. nih.gov Se Kβ HERFD XAS can resolve fine features in the absorption edge, making it highly sensitive to the formal oxidation state and coordination environment of the selenium atom. nih.gov

Electrochemical Aptasensors: While primarily an analytical technique, the development of aptamer-based biosensors for selenate relies on spectroscopic detection methods, such as square wave voltammetry. mdpi.com The interaction between the selenate ion and the aptamer (a single-stranded DNA or RNA molecule) induces a conformational change that is translated into a measurable electrochemical or optical signal, providing insights into selective molecular recognition. mdpi.com

Chemical Reactivity and Reaction Pathways Involving the Hydrogen Selenate Ion

Acid-Base Equilibria and Protonation States of the Hydrogen Selenate (B1209512) Anion

The hydrogen selenate anion is an intermediate species in the deprotonation of selenic acid (H₂SeO₄). Selenic acid is a strong diprotic acid, analogous to sulfuric acid, and its dissociation in aqueous solution occurs in two distinct steps. wikipedia.orgwikipedia.org

The first deprotonation, yielding the hydrogen selenate ion, is essentially complete in all but the most concentrated acidic solutions. The second deprotonation, where the hydrogen selenate ion itself acts as an acid to form the selenate ion (SeO₄²⁻), establishes an equilibrium in solution. wikipedia.org

The equilibria can be represented as follows:

H₂SeO₄(aq) ⇌ H⁺(aq) + HSeO₄⁻(aq)

HSeO₄⁻(aq) ⇌ H⁺(aq) + SeO₄²⁻(aq)

Selenic acid is considered a stronger acid than sulfuric acid. wikipedia.org The protonation states are governed by the pH of the solution. In strongly acidic conditions, the hydrogen selenate ion, HSeO₄⁻, is the predominant species originating from selenic acid. wikipedia.org The acid dissociation constants (pKa) define the transitions between these states.

EquilibriumpKa ValueDescription
H₂SeO₄ ⇌ H⁺ + HSeO₄⁻≈ -3 wikipedia.orgFirst deprotonation; selenic acid behaves as a strong acid.
HSeO₄⁻ ⇌ H⁺ + SeO₄²⁻1.9 wikipedia.orgSecond deprotonation; hydrogen selenate is a moderately strong acid.

Redox Behavior and Transformation Pathways of Selenium(VI) Species

Selenium can exist in several oxidation states, with selenium(VI) in the selenate ion being the highest and least reduced form. wikipedia.orgnih.gov The redox potential of the Se(VI)/Se(IV) couple is a critical parameter for understanding the behavior of selenium in various chemical and environmental systems. tandfonline.comtandfonline.com Unlike sulfate (B86663), selenate is a moderately good oxidizing agent, capable of being reduced to selenite (B80905) (SeO₃²⁻), elemental selenium (Se⁰), or selenide (B1212193) (Se⁻²). wikipedia.org

The standard redox potential for the reduction of selenate to selenite has been determined using electrochemical methods such as cyclic voltammetry. tandfonline.comresearchgate.net The reaction is:

SeO₄²⁻ + 2H⁺ + 2e⁻ ⇌ SeO₃²⁻ + H₂O

In strongly acidic conditions, hot, concentrated selenic acid demonstrates its powerful oxidizing nature, capable of dissolving noble metals like gold. wikipedia.org This reaction reduces Se(VI) to Se(IV) (as selenous acid):

2 Au + 6 H₂SeO₄ → Au₂(SeO₄)₃ + 3 H₂SeO₃ + 3 H₂O wikipedia.org

The transformation pathways of selenium species are highly dependent on the redox potential (Eh) and pH of the environment. Studies have shown that the reduction of selenate can be kinetically slow in some aqueous systems but can be facilitated by surfaces or catalysts. uwyo.edu For instance, while the reduction of selenate to selenite was not observed in certain groundwater samples over a wide Eh range, its concentration decreased significantly in the presence of backfill material, indicating surface-mediated reduction. uwyo.edu Biological systems and synthetic catalysts can also achieve the reduction of selenate to elemental selenium. acs.org

Redox Half-ReactionStandard Potential (E⁰ vs. SHE)Reference
SeO₄²⁻ + 4H⁺ + 2e⁻ ⇌ H₂SeO₃ + H₂O1.103 ± 0.006 V tandfonline.com
SeO₄²⁻ + 3H⁺ + 2e⁻ ⇌ HSeO₃⁻ + H₂O1.074 ± 0.011 V tandfonline.com
SeO₄²⁻ + 2H⁺ + 2e⁻ ⇌ SeO₃²⁻ + H₂O0.8227 ± 0.0032 V researchgate.net

Complexation Reactions with Metal Ions and Ligands

The hydrogen selenate and selenate anions can act as ligands, forming complexes with metal ions. researchgate.net These reactions typically involve the formation of ion pairs or coordination complexes, where the oxygen atoms of the anion donate lone pairs of electrons to a central metal cation. youtube.com The formation of these complexes is crucial in understanding the speciation and mobility of selenium in aqueous solutions. researchgate.net

Potentiometric studies have investigated the complexation of selenate with a range of divalent metal ions. researchgate.net In many cases, the interaction is relatively weak, resulting in the formation of 1:1 metal-selenate ion pairs, [M(SeO₄)]⁰. researchgate.net For some metals, complexes involving the hydrogen selenate ion, such as [M(HSeO₄)₂], have also been proposed. researchgate.net

The stability of these complexes varies depending on the metal ion. The general similarity in chemistry between selenates and sulfates means that many selenate salts share the same crystal structure as their sulfate counterparts. wikipedia.org The precipitation of barium selenate (BaSeO₄) upon reaction with barium salts is a well-known reaction, analogous to that of barium sulfate. wikipedia.orgpilgaardelements.com

Formation Constants for [M(SeO₄)] Complexes with Divalent Metal Ions researchgate.net
Metal Ion (M²⁺)log₁₀ K₁
Mg²⁺0.88
Ca²⁺1.02
Mn²⁺0.98
Fe²⁺1.00
Co²⁺1.00
Ni²⁺1.04
Cu²⁺1.34
Zn²⁺1.11
Cd²⁺1.14
Pb²⁺1.75

Intermolecular Interactions and Hydrogen Bonding Dynamics

Hydrogen bonding plays a critical role in the structure and properties of hydrogen selenate in both solid and aqueous phases. science.govrsc.org A hydrogen bond is a strong type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. khanacademy.org The hydrogen selenate ion, with its O-H group and additional oxygen atoms, can act as both a hydrogen bond donor and acceptor.

In aqueous solution, the selenate ion (SeO₄²⁻) is hydrated, with water molecules forming hydrogen bonds to its oxygen atoms. rsc.orgresearchgate.net X-ray scattering studies have determined that the selenate ion has a symmetric hydration shell with a selenium-to-water oxygen (Se···Oᵥ) distance of 3.94(2) Å. rsc.org The geometry suggests that two water molecules are hydrogen-bonded to each oxygen of the selenate ion. rsc.orgresearchgate.net

In the solid state, the hydrogen selenate anion forms extensive hydrogen-bonding networks. For example, in the molecular complex 1,2,4-triazolium hydrogenselenate, the crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds between the cation and the HSeO₄⁻ anion. science.gov In more complex structures, such as selenate-water clusters stabilized by guanidinium (B1211019) ligands, each selenate anion can accept a large number of hydrogen bonds from both the organic cations and surrounding water molecules. nih.gov These interactions are fundamental to the crystal engineering and design of materials for specific applications, such as anion recognition and removal. nih.gov

Theoretical and Computational Chemistry of the Hydrogen Selenate Ion

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the hydrogen selenate (B1209512) ion. These computational approaches provide a detailed picture that complements and helps interpret experimental findings.

High-level quantum-chemical calculations are crucial for accurately describing the molecular structure of ions like hydrogen selenate. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to study the physical and chemical properties of materials at the atomic scale. nih.gov DFT methods, in particular, are effective for simulating the interaction between atoms, making them suitable for investigating the geometry of the HSeO₄⁻ ion. nih.gov Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are also used for their high accuracy, especially in studying hydrogen bonding and reaction kinetics. researchgate.netnih.gov

For the hydrogen selenate ion, these calculations aim to find the minimum energy conformation, which corresponds to the most stable molecular geometry. The structure of HSeO₄⁻ in an aqueous solution has been determined using techniques like Extended X-ray Absorption Fine Structure (EXAFS), which provides experimental data to validate computational results. rsc.org Studies have shown that the Se-O bond distances in HSeO₄⁻ are consistent with those in the selenate ion (SeO₄²⁻). rsc.org

Table 1: Experimental Bond Distance for Hydrogen Selenate Ion in Aqueous Solution This table presents the experimentally determined average Selenium-Oxygen bond distance in the hydrogen selenate ion as measured by EXAFS.

Bond Method Bond Distance (Å)
Se-O EXAFS 1.643 (±0.003)

Data sourced from Dalton Transactions (RSC Publishing). rsc.org

Computational methods are not only used to determine geometry but also to calculate the total energy of the ion. This energy value is fundamental for deriving various thermodynamic parameters that describe the ion's stability and reactivity. mdpi.com These parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined from the calculated activation energy (Ea) and pre-exponential factor. mdpi.com It is important to note that these parameters, when derived from kinetic studies, relate to the formation of an activated complex from the reactants. mdpi.com For instance, a negative Gibbs free energy change indicates a spontaneous process, while the enthalpy change reveals whether a process is endothermic (positive ΔH) or exothermic (negative ΔH). youtube.com

Furthermore, quantum chemical calculations provide a means to determine the distribution of electric charge within the ion by calculating atomic charges on each atom. This information is vital for understanding the ion's polarity and its interaction with other molecules, such as solvents or reactants. youtube.comyoutube.com The charge distribution helps to identify the most electropositive and electronegative sites, which are crucial for predicting chemical behavior.

Table 2: Selected Thermodynamic Properties for the Hydrogen Selenate Ion This table provides standard thermodynamic values for the hydrogen selenate ion at 298.15 K.

Property Value Unit
Molar Mass 143.96 g·mol⁻¹
Standard molar entropy (S°) 149.369 J·mol⁻¹·K⁻¹
Standard molar heat capacity (Cp°) 55.09 J·mol⁻¹·K⁻¹

Data sourced from the THERMODDEM database. chemthes.combrgm.fr

Vibrational Frequency Predictions and Correlation with Experimental Spectra

Computational chemistry allows for the prediction of the vibrational frequencies of molecules and ions. ibm.comscilit.com These theoretical frequencies correspond to the various modes of vibration, such as stretching and bending of bonds. The calculated vibrational spectrum is a powerful tool for interpreting experimental infrared (IR) spectra. diva-portal.org

The harmonic oscillator approximation, often used in initial calculations, tends to overestimate vibrational frequencies. researchgate.net To improve accuracy, scaling factors, which are dependent on the level of theory and basis set used, are often applied to the calculated frequencies. researchgate.net This scaling makes a significant improvement in the accuracy of the predictions. researchgate.net For complex systems, advanced methods that account for anharmonicity are employed to achieve results that are in excellent agreement with experimental data. researchgate.netresearchgate.net

Experimental techniques like double difference infrared (DDIR) spectroscopy have been used to study the hydrogen bonding of the hydrated selenate ion, providing valuable data for comparison with theoretical predictions. rsc.org The correlation between predicted and experimental spectra helps confirm the structural assignments of observed spectral bands. diva-portal.org

Solvation Effects and Hydration Cluster Modeling of the HSeO₄⁻ Anion

The behavior of the hydrogen selenate ion in solution is heavily influenced by its interactions with solvent molecules, a phenomenon known as solvation. In aqueous solutions, this is specifically referred to as hydration. Computational modeling is essential for understanding these interactions at a molecular level.

Studies on hydrated anions show that they can form distinct hydration clusters where a specific number of water molecules are directly associated with the ion. nih.govnih.govresearchgate.net The structure and hydrogen bonding of the hydrated selenate (SeO₄²⁻) and hydrogen selenate (HSeO₄⁻) ions have been investigated in aqueous solution using a combination of Large Angle X-ray Scattering (LAXS) and EXAFS. rsc.org For the related selenate ion, these studies revealed a symmetric hydration shell with a specific distance between the selenium atom and the oxygen atoms of the surrounding water molecules (Se⋯Ow). rsc.org The mean Se–O⋯Ow angle suggests that two water molecules are hydrogen-bonded to each selenate oxygen. rsc.org Such detailed structural information on hydration is critical for understanding the ion's properties in its natural aqueous environment.

Computational approaches, such as ab initio molecular dynamics and methods using a polarizable continuum model (PCM), are used to simulate these hydration clusters. nih.govnih.gov These models help determine the energetically favored configurations and the nature of the hydrogen bonds between the anion and water molecules. nih.gov

Table 3: Hydration Properties of the Related Selenate Ion (SeO₄²⁻) in Aqueous Solution This table summarizes key experimental data regarding the hydration shell of the selenate ion, which provides insight into the hydration of the structurally similar hydrogen selenate ion.

Parameter Method Value
Mean Se⋯Ow distance (Å) LAXS 3.94 (±0.02)
Mean Se–O⋯Ow angle (°) LAXS 120

Data sourced from Dalton Transactions (RSC Publishing). rsc.org

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The chemical reactivity of the hydrogen selenate ion can be rationalized through the analysis of its frontier molecular orbitals (FMOs). ufla.br The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the ability of the ion to donate electrons, acting as a nucleophile or a reducing agent. Conversely, the LUMO's energy and shape are related to the ability to accept electrons, indicating its potential as an electrophile or an oxidizing agent.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity index. nih.gov A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. Computational methods are used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.net This analysis can reveal, for example, that specific atoms within the ion are the primary contributors to the frontier orbitals, thereby identifying the likely sites of reaction. researchgate.net While selenate is known to be a reasonably good oxidizer, a detailed FMO analysis of HSeO₄⁻ would provide a deeper quantum mechanical basis for understanding this and other aspects of its reactivity. wikipedia.org

Environmental Speciation and Geochemical Behavior of Hydrogen Selenate

Occurrence and Stability in Aqueous Environments

In aqueous environments, the speciation of selenium is predominantly controlled by the redox potential (Eh) and pH of the water. researchgate.net Selenium can exist in several oxidation states, with selenate (B1209512) (SeO₄²⁻, Se(VI)) and selenite (B80905) (SeO₃²⁻, Se(IV)) being the most common soluble inorganic forms. nsf.govresearchgate.net Hydrogen selenate is an intermediate species in the dissociation of selenic acid (H₂SeO₄).

The equilibrium between selenate and hydrogen selenate (also known as biselenate) is directly dependent on the pH of the solution. mdpi.comnih.gov In highly acidic conditions, selenic acid is the dominant species. As the pH increases, it dissociates to form hydrogen selenate, and with further increases in pH, the fully deprotonated selenate ion becomes the predominant form.

The stability of the selenate/biselenate system is also heavily influenced by the redox potential of the environment. researchgate.net Selenate is the most oxidized and soluble form of selenium and is typically stable under oxidizing conditions. researchgate.net Under moderately reduced conditions, selenite becomes the more dominant soluble species. researchgate.net Further reduction can lead to the formation of elemental selenium (Se⁰) or selenide (B1212193) (Se²⁻), which are significantly less mobile. researchgate.net Studies have shown that under oxidized conditions (Eh above 200 mV), selenate is the primary soluble form of selenium. researchgate.net

Table 1: Influence of Redox Potential on Selenium Speciation

Redox Potential (mV) Dominant Soluble Selenium Species Relative Solubility
> 200 Selenate (SeO₄²⁻) High
0 to 200 Selenite (SeO₃²⁻) Moderate
< 0 Elemental Selenium (Se⁰), Selenide (Se²⁻) Low

This table is a simplified representation. The exact transition potentials can vary based on pH and other environmental factors.

The conversion between selenate and other selenium oxidation states, particularly selenite, is a critical aspect of its environmental behavior. The oxidation of selenite to selenate can occur in the presence of strong oxidizing agents. nsf.gov Conversely, the reduction of selenate to selenite is a key process in decreasing selenium mobility. uwyo.edu

The reduction of selenate to selenite is often a slow process under abiotic conditions. uwyo.edu However, it can be facilitated by microbial activity, where certain microorganisms utilize selenate as an electron acceptor in their metabolic processes. researchgate.net The presence of organic matter can also play a role in the abiotic reduction of selenate to selenite. researchgate.net

The interconversion pathways are significantly affected by environmental parameters. For instance, the presence of nitrate (B79036) can maintain a higher redox potential, thereby inhibiting the reduction of selenate. uwyo.edu Once oxygen and nitrate are depleted, the redox potential decreases, favoring the reduction of selenate. uwyo.edu

Adsorption and Mobility in Geologic Media

The movement of hydrogen selenate through soils and sediments is largely controlled by adsorption processes. Adsorption refers to the accumulation of ions or molecules on the surface of a solid material. The extent of adsorption determines the mobility of the hydrogen selenate anion; higher adsorption leads to lower mobility.

Selenate, being an anion, generally exhibits weak adsorption to most soil components, which often carry a net negative charge, especially at neutral to alkaline pH. asrs.ususgs.gov This results in high mobility of selenate in many soil environments. usgs.govusda.gov

However, adsorption can occur on mineral surfaces that possess a positive surface charge, such as iron and aluminum oxides (e.g., goethite and hematite) and the edges of clay minerals, particularly under acidic conditions. researchgate.netnih.gov The interaction is often described as outer-sphere complexation, where the selenate ion is held by electrostatic forces without forming a direct chemical bond with the surface. researchgate.net In contrast, selenite tends to form stronger, inner-sphere complexes with these mineral surfaces, leading to its greater retention in soils compared to selenate. asrs.usnih.gov

Natural organic matter (NOM) in soil can also influence selenate mobility. While direct adsorption of selenate to NOM is generally considered weak, NOM can indirectly affect selenate retention by complexing with iron and aluminum oxides, which in turn can sorb selenate. researchgate.net

Table 2: Adsorption of Selenate vs. Selenite on Geologic Media

Anion Predominant Interaction Mechanism Relative Adsorption Relative Mobility
Selenate (SeO₄²⁻) Outer-sphere complexation Low High
Selenite (SeO₃²⁻) Inner-sphere complexation High Low

The adsorption of hydrogen selenate can be significantly affected by the presence of other anions in the soil solution that compete for the same adsorption sites. This phenomenon is known as competitive sorption.

Anions such as sulfate (B86663) (SO₄²⁻), molybdate (B1676688) (MoO₄²⁻), and phosphate (B84403) (PO₄³⁻) can compete with selenate for adsorption sites on mineral surfaces. ntu.edu.twnih.govresearchgate.net Sulfate, having a similar charge and structure to selenate, is a particularly strong competitor. nih.gov The presence of high concentrations of sulfate in the soil solution can lead to a decrease in selenate adsorption and a corresponding increase in its mobility. nih.gov

The order of competitive ability among anions can vary depending on the specific mineral surface and solution conditions. For example, on γ-Al₂O₃, the relative retainment of anions has been observed to be molybdate > selenite > selenate ≈ sulfate > chromate. researchgate.net The addition of phosphate has been shown to have a greater inhibitory effect on selenate binding to iron oxide nanomaterials than other common anions like chloride and nitrate. nih.gov This competition is a critical factor in predicting the fate and transport of selenium in complex environmental systems.

Advanced Analytical Methodologies for Hydrogen Selenate Quantification and Speciation

Chromatographic Separation Techniques (e.g., HPLC-ICP-MS) for Selenium Species

Hyphenated techniques, which couple the powerful separation capabilities of chromatography with highly sensitive element-specific detectors, are the cornerstone of modern selenium speciation analysis. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a widely used and powerful combination for separating and quantifying different forms of selenium. mdpi.comyoutube.com This technique offers high separation efficiency, low detection limits, a wide dynamic linear range, and excellent analytical precision. mdpi.com

In a typical HPLC-ICP-MS setup, the liquid chromatograph separates the different selenium species present in a sample. The eluent from the HPLC column is then introduced into the ICP-MS system. The ICP's high-temperature argon plasma atomizes and ionizes the selenium atoms from each separated species. The mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for isotope-specific detection and quantification of selenium with exceptional sensitivity. mdpi.comrsc.org

Achieving clear separation (resolution) between different selenium species, especially the structurally similar inorganic oxyanions selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻), is highly dependent on the composition of the HPLC mobile phase. mdpi.comnih.gov Anion-exchange chromatography is a common mode used for this purpose, where the retention of anionic species like selenate is controlled by the competitive anions in the mobile phase. nih.govsigmaaldrich.com Key parameters that are meticulously optimized include:

pH: The pH of the mobile phase is a critical factor as it controls the ionization state of the analytes. chromatographyonline.comlibretexts.org For anion-exchange chromatography, the pH is typically adjusted to be at least one unit above the isoelectric point (pI) of the analyte to ensure it carries a net negative charge. lcms.cz For separating selenate and other oxyanions, a pH of 9.5 has been used effectively. nih.gov

Ionic Strength and Buffer Composition: The type and concentration of the buffer salts in the mobile phase directly influence the retention times of the selenium species. Higher concentrations of competing anions in the mobile phase will lead to faster elution. mdpi.com Mobile phases composed of ammonium (B1175870) nitrate (B79036) and ammonium tartrate have been optimized to separate selenate from other oxyanions. nih.gov In another study, a mobile phase containing 25 mM citric acid adjusted to pH 4.0 was successful in separating six selenium species, including selenate. mdpi.com

Organic Modifiers: The addition of small amounts of organic solvents, such as methanol (B129727), to the aqueous mobile phase can improve signal intensities in the ICP-MS detector and can also fine-tune the separation. nih.govsigmaaldrich.com For instance, adding 1% methanol to the mobile phase enhanced analyte signals, while a 2% methanol content was part of an optimized mobile phase for separating six selenium species. mdpi.comnih.gov

The interplay of these factors is often studied using multivariate analysis to find the compromise optimum for separating all target analytes in a reasonable time frame. nih.gov

Table 1: Examples of Optimized Mobile Phases for Selenium Speciation including Selenate (Se(VI))

Mobile Phase Composition Chromatographic Column Target Analytes Separated Reference
25 mM Citric Acid, 2% Methanol (pH 4.0) Hamilton PRP-X100 (Anion Exchange) Se(IV), Se(VI), SeMet, SeCys₂, MeSeCys, SeEt mdpi.com
20 mM Ammonium Nitrate, 50 mM Ammonium Tartrate, 1% Methanol (pH 9.5) Anion Exchange Column As(III), As(V), Cr(VI), Mo(VI), Sb(III), Sb(V), Se(IV), Se(VI), V(V) nih.gov
0.1% Heptafluorobutanoic Acid (HFBA) in 1% v/v Methanol/Water Reversed-Phase Column Selenate, Selenite, and various organoselenium compounds nih.gov

The robustness of HPLC-ICP-MS makes it suitable for the direct analysis of selenium species in a wide array of complex samples, often without requiring extensive pre-concentration steps. rsc.org This is crucial for understanding the fate and transport of hydrogen selenate in the environment and its metabolism in biological systems.

Food and Water Samples: The technique has been successfully applied to determine the speciation of selenium in selenium-enriched foods, including spring water, salts, and tea. mdpi.com In these analyses, recoveries for spiked samples were in the range of 93.7–105%, demonstrating high accuracy and practical utility. mdpi.com

Biological Samples: Researchers have used HPLC-ICP-MS to study the metabolites of selenate in rat urine and liver, providing insights into its metabolic pathways. nih.govnih.gov These studies can distinguish between the administered selenate and its methylated metabolites, such as trimethylselenonium (B1202040) ions. nih.gov

Environmental Samples: The method has been optimized for the analysis of leachates from cement-based materials, which can be a source of selenium in the environment. nih.gov It has also been used to analyze hyperaccumulating plants and other selenium-enriched biological materials, identifying a range of organoselenium compounds alongside the inorganic forms. nih.gov

The limits of detection for selenate (Se(VI)) using HPLC-ICP-MS are typically very low, often in the nanogram per milliliter (ng/mL) or part-per-billion (ppb) range, highlighting the method's sensitivity. mdpi.comnih.gov

Table 2: Performance of HPLC-ICP-MS for Selenate (Se(VI)) Quantification in Various Matrices

Matrix Detection Limit for Se(VI) Recovery Rate Reference
Enriched Foods (Water, Salt, Tea) 0.02 ng/mL 93.7–105% mdpi.com
Cement Leachates 0.2-2.2 µg/L (for various species) Not specified nih.gov
Deionized & Irrigation Waters 0.55 µg/L 108% usda.gov

Hydride Generation Atomic Absorption Spectrometry (HG-AAS) for Inorganic Selenium Species Differentiation

Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a highly sensitive technique for determining trace levels of hydride-forming elements, including selenium. ontosight.airsc.org Its key advantage for speciation lies in the differential reactivity of Se(IV) and Se(VI) with the reducing agent, typically sodium borohydride (B1222165) (NaBH₄). shsu.edunih.gov

The principle of differentiation is based on the following:

In an acidic medium, selenite (Se(IV)) is readily and instantaneously reduced by NaBH₄ to its volatile hydride, hydrogen selenide (B1212193) (H₂Se). shsu.edunih.gov

Selenate (Se(VI)), the oxidation state in hydrogen selenate, is not measurably reduced by NaBH₄ under the same conditions and therefore does not form a hydride. shsu.edunih.gov

This difference allows for the selective determination of Se(IV). To determine the concentration of Se(VI), a two-step analysis is performed:

Step 1: Se(IV) Determination: The sample is analyzed directly by HG-AAS to measure the Se(IV) concentration.

Step 2: Total Inorganic Se Determination: A separate aliquot of the sample undergoes a pre-reduction step, where Se(VI) is quantitatively converted to Se(IV). This is commonly achieved by heating the sample in a concentrated hydrochloric acid (HCl) solution. usda.govshsu.edu After reduction, this sample is analyzed by HG-AAS to determine the total inorganic selenium (the sum of the original Se(IV) and the now-reduced Se(VI)).

Calculation: The Se(VI) concentration is then calculated by subtracting the Se(IV) concentration (from Step 1) from the total inorganic selenium concentration (from Step 2). usda.gov

To achieve simultaneous analysis, HG-AAS can be coupled with ion chromatography (IC-HG-AAS). In this setup, the IC column first separates Se(IV) and Se(VI) based on their different retention times. The eluent is then passed through a heated reactor with HCl to reduce the separated Se(VI) to Se(IV) before it enters the hydride generator, allowing for the sequential detection of both species in a single run. usda.govusda.gov This approach has yielded detection limits of 0.55 µg/L for Se(VI). usda.gov

Spectrophotometric and Colorimetric Methods for Selenium(VI) Determination in Relevant Chemical Contexts

Spectrophotometric and colorimetric methods are classical analytical techniques that offer a simpler and more accessible alternative to spectrometry-based methods for selenium determination. These methods are based on the formation of a colored complex between selenium and a specific chromogenic reagent, where the intensity of the color, measured as absorbance, is proportional to the selenium concentration. yorku.caresearchgate.net

Most colorimetric methods are designed for the direct determination of Se(IV). Therefore, to quantify Se(VI) using these approaches, a pre-reduction step is required, similar to the procedure in HG-AAS. researchgate.netnih.gov The sample is typically heated with hydrochloric acid to convert all Se(VI) to Se(IV) before the addition of the colorimetric reagent. nih.gov The total selenium is then measured, and Se(VI) can be determined by difference if a separate measurement of Se(IV) is made on an unreduced sample.

Common chromogenic reagents used for selenium determination include:

3,3'-Diaminobenzidine (DAB): This reagent reacts with Se(IV) in an acidic medium to form an intensely yellow-colored complex known as piazselenol. nih.govoup.com The complex can be extracted into an organic solvent like toluene, and its absorbance is measured, typically around 420 nm. nih.govoup.com

2,3-Diaminonaphthalene (DAN): Similar to DAB, DAN reacts with selenite to form a colored complex that can be quantified. nih.govosti.gov

Potassium Iodide/Starch: In this indirect method, Se(IV) in an acidic medium oxidizes potassium iodide to liberate iodine. The liberated iodine then reacts with starch to form the well-known blue-black starch-iodine complex, which can be measured spectrophotometrically at around 570 nm. researchgate.net

These methods have been successfully applied to determine selenium in various samples, including water, soil, and mineral premixes. yorku.caoup.comresearchgate.net While generally less sensitive than techniques like HPLC-ICP-MS or HG-AAS, they provide a cost-effective means for quantification in contexts where ultra-trace level detection is not required.

Applications of Sodium;hydrogen Selenate in Materials and Chemical Synthesis

Precursor in the Synthesis of Inorganic Materials

Sodium selenite (B80905) (Na₂SeO₃) and sodium selenate (B1209512) (Na₂SeO₄) are fundamental precursors for creating a variety of inorganic selenium-based materials. rsc.orgnih.gov Their solubility in water and the reactivity of the selenium center make them ideal starting points for chemical synthesis. samaterials.comijert.org

A significant application of sodium selenite and selenate is in the synthesis of selenium nanoparticles (SeNPs). nih.govmdpi.com These nanoparticles are of great interest due to their unique photoelectrical and semiconductor properties. ijert.org The most common method for their formation is the chemical reduction of an aqueous solution of a selenium precursor. researchgate.net

The synthesis involves reducing selenium(IV) from sodium selenite or selenium(VI) from sodium selenate to its elemental state (Se⁰), which then nucleates and grows into nanoparticles. nih.govnih.gov Various reducing agents are employed, with ascorbic acid being a common choice due to its effectiveness and the lower toxicity of the resulting nanoparticles. researchgate.netnih.gov Other reductants like titanium(III) chloride, hydrazine, and sodium thiosulphate have also been successfully used. rsc.orgijert.org To prevent aggregation and control the size and stability of the nanoparticles, stabilizing agents or capping agents such as polysaccharides (chitosan, cellulose), polyvinyl alcohol (PVA), or surfactants are often incorporated into the reaction mixture. rsc.orgresearchgate.net

The characteristics of the synthesized SeNPs, such as size and morphology (spheres, rods, wires), can be controlled by adjusting reaction parameters like temperature, precursor concentration, and the choice of reducing and stabilizing agents. rsc.orgresearchgate.net

Table 1: Examples of Selenium Nanoparticle Synthesis

Precursor Reducing Agent Stabilizer/Capping Agent Average Particle Size Reference
Sodium Selenite Ascorbic Acid Tween-20 Not Specified nih.gov
Sodium Selenite Ascorbic Acid Polyvinyl alcohol (PVA) 70 nm rsc.org
Selenium Dioxide Sodium thiosulphate Polyvinyl alcohol (PVA) 43 - 205 nm rsc.org
Sodium Selenite Titanium(III) chloride None (in HCl medium) 40 - 90 nm ijert.orgresearchgate.net

Sodium selenite serves as a crucial intermediate in the production of other important inorganic selenium compounds, most notably sodium selenate (Na₂SeO₄). wikipedia.orggoogle.com The industrial preparation of sodium selenate often involves a two-step process. First, selenium dioxide (SeO₂) is reacted with sodium hydroxide (B78521) to form sodium selenite. google.com Subsequently, the sodium selenite is oxidized using a strong oxidizing agent like hydrogen peroxide (H₂O₂) to yield sodium selenate. wikipedia.orggoogle.com

The chemical reactions are as follows:

2NaOH + SeO₂ → Na₂SeO₃ + H₂O

Na₂SeO₃ + H₂O₂ → Na₂SeO₄ + H₂O google.com

This process is vital as sodium selenate itself has significant industrial applications, particularly in glass manufacturing. wikipedia.orggoogle.com Furthermore, other related compounds like sodium selenide (B1212193) (Na₂Se) are used as reagents in organoselenium chemistry to synthesize various selenium-containing heterocycles. researchgate.net

Role in Catalytic Processes in Inorganic and Organic Reactions

Selenium compounds, including inorganic salts like sodium selenite, are recognized for their catalytic activity in a range of chemical reactions. samaterials.comrsc.org Selenium-based catalysts are valued for their high efficiency, mild reaction conditions, and good selectivity. rsc.org

In many cases, the inorganic selenium salt acts as a pre-catalyst. For instance, in the oxidation of thiols, selenite (SeO₃²⁻) is not the active catalyst itself but is reduced in situ by the reactants to form the true catalytic species, such as molecular selenium or diselenides. nih.gov These active species facilitate the reaction, for example, by enabling a rapid thiol-diselenide exchange to regenerate selenols, which are oxidized much faster than thiols. nih.gov Selenium derivatives have been shown to accelerate the oxidation of thiols by orders of magnitude. nih.gov This principle is applied in the development of complex chemical systems like organic oscillators, which rely on negative feedback loops involving selenium-catalyzed oxidation. nih.gov The catalytic cycle often involves the redox recycling of diselenide and phosphine, with air as the terminal oxidant. acs.org

Advanced Applications in Glass and Ceramic Industries for Colorant Purposes

One of the earliest and most enduring industrial applications of sodium selenate and sodium selenite is in glass manufacturing. wikipedia.orgaurubis.com These compounds play a dual role, acting as both a decolorizing agent and a colorant. wikipedia.orgamericanelements.com

Most glass has a faint green or yellow tint due to iron impurities (ferrous oxides) present in the raw materials. wikipedia.orgaurubis.com Selenium imparts a complementary red or pink hue to the glass. When small amounts of sodium selenate or selenite are added to the molten glass, the resulting reddish color neutralizes the green tint, producing a clear, colorless final product. wikipedia.orgaurubis.com

Conversely, when used in higher concentrations, these selenium compounds are powerful colorants. They are responsible for producing the distinct "ruby" red glass. In the 1950s, selenium was widely used to create fashionable orange, pink, and salmon-colored glassware, often referred to as "Rosaline glassware". aurubis.com It is also used to produce bronze-tinted glass for architectural and automotive applications, as well as light-absorbing privacy glass. aurubis.com

Q & A

Q. What analytical techniques are recommended for comprehensive physicochemical characterization of sodium hydrogen selenate?

Sodium hydrogen selenate’s physicochemical properties can be systematically characterized using:

  • X-ray diffraction (XRD) to determine crystallite size (28.75–49.97 nm via Scherrer equation) and lattice strain .
  • Particle size distribution (PSD) to measure d10, d50, and d90 values (e.g., 3.93 µm, 14.44 µm, 40.65 µm) and surface area (0.676 m²/g) using laser diffraction .
  • Differential scanning calorimetry (DSC) to identify thermal transitions (e.g., endothermic peak at 588.81°C, latent heat of fusion: 103 J/g) .
  • Thermogravimetric analysis (TGA/DTG) to assess thermal stability (degradation up to 852.65°C) .
  • UV-vis spectroscopy for absorbance maxima (λmax = 205.1 nm) and FT-IR for functional group identification (Se-O stretch at 888 cm⁻¹) .

Q. How does sodium selenate interact with microbial systems in bioremediation studies?

Microbial reduction of selenate (SeO₄²⁻) to elemental selenium (Se⁰) can be monitored via:

  • Colorimetric assays (e.g., red pigmentation in bacterial colonies) .
  • HPLC/ICP-MS to quantify selenate depletion and selenite (SeO₃²⁻) formation over time .
  • Stoichiometric analysis to track reaction kinetics (e.g., 75% selenate reduction in 15 hours by Herbaspirillum sp.) .

Q. What experimental parameters are critical in phytotoxicity studies of sodium selenate?

Plant toxicity assays should standardize:

  • Dose ranges (e.g., 30 mg/kg in sunflower vs. 1–30 mg/kg in maize) to compare species-specific tolerance .
  • Root morphology metrics (total root length, radius, hair formation) over defined time intervals (e.g., 1–7 days) .
  • Control groups to distinguish selenium-specific effects from osmotic stress .

Advanced Research Questions

Q. How can contradictions in thermal stability data for sodium selenate be resolved?

Discrepancies in thermal degradation temperatures (e.g., DSC vs. TGA results) may arise from:

  • Sample preparation differences (e.g., hydration state, purity) .
  • Instrument calibration (validate with reference standards like indium for DSC).
  • Complementary techniques (combine TGA with mass spectrometry to identify gaseous byproducts) .

Q. What methodologies address competitive ion interactions in environmental migration studies?

To study selenate-silicate competition in bentonite clay (e.g., nuclear waste storage):

  • Column migration experiments under simulated groundwater conditions (pH, ionic strength) .
  • X-ray absorption spectroscopy (XAS) to track selenium oxidation states pre/post migration .
  • Multivariate analysis (e.g., PLS-DA) to decouple overlapping ion adsorption effects .

Q. How can sodium selenate’s neuroprotective effects be translated from in vitro to in vivo models?

Preclinical studies targeting tau hyperphosphorylation require:

  • Dose optimization based on pharmacokinetics (e.g., 6-month phase I trial safety data) .
  • Biomarker validation (e.g., PP2A enzyme activity, tau phosphorylation sites via Western blot) .
  • Behavioral assays (e.g., Morris water maze) to correlate molecular changes with cognitive outcomes .

Methodological Considerations

  • Replication challenges : For XRD crystallite size calculations, report FWHM values and Scherrer constant (k) to enable cross-study validation .
  • Data interpretation : In PSD analysis, use span values (e.g., 36.71 µm) to assess batch heterogeneity and dissolution rates .
  • Ethical compliance : Adhere to safety protocols (e.g., OSHA PEL: 0.2 mg/m³ for Se compounds) during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.